N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(2-methoxyethoxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-22-10-11-23-13-15-6-8-20(9-7-15)17(21)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPKCAJVTBWGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-4-((2-methoxyethoxy)methyl)piperidine-1-carboxamide is a synthetic compound that belongs to the piperidine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 329.39 g/mol
The presence of a fluorobenzyl group and a methoxyethoxy substituent contributes to its lipophilicity and potential interactions with biological targets.
This compound exhibits various biological activities, primarily through its interaction with neurotransmitter receptors and ion channels. The following are key mechanisms identified in research studies:
- Dopaminergic Activity : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in treating neurological disorders.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against viruses such as Ebola, where piperidine derivatives have shown efficacy in inhibiting viral entry into host cells .
- Anticancer Potential : In vitro studies indicate that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting possible applications in oncology .
Research Findings
A comprehensive review of recent literature reveals several studies that have evaluated the biological activity of similar piperidine derivatives:
Antiviral Activity Against Ebola Virus
A significant study focused on the synthesis of piperidine derivatives as inhibitors of the Ebola virus. Compounds were evaluated for their ability to block viral entry, with some showing submicromolar activity levels (EC50 values < 1 µM). These findings highlight the therapeutic potential of modifying piperidine structures to enhance antiviral efficacy .
Anticancer Efficacy
In vivo studies on related piperidine compounds demonstrated promising antitumor activity in human lung cancer xenograft models. The compounds were shown to reduce tumor growth significantly compared to controls, indicating their potential as novel anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Calculated based on molecular formula.
Key Observations :
Physicochemical Properties
*Estimated using fragment-based calculations.
Insights :
- The target compound’s lower molecular weight and fewer hydrogen bond acceptors compared to and analogs suggest improved bioavailability and blood-brain barrier penetration .
Q & A
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized for purity assessment?
Methodological Answer:
Structural identification employs NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration determination. For example, crystallographic data (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) can resolve stereochemical ambiguities . Purity is assessed via HPLC (≥98% purity threshold, as in SML1708 from ) and mass spectrometry to confirm molecular weight .
Basic: What are the foundational synthetic routes for this compound?
Methodological Answer:
Initial routes involve multi-step nucleophilic substitutions and carboxamide coupling . A common approach:
Piperidine core functionalization via (2-methoxyethoxy)methyl group introduction.
4-fluorobenzylamine coupling to the piperidine-1-carboxamide using carbodiimide-mediated activation (e.g., EDC/HOBt) .
Protection/deprotection strategies to prevent side reactions (e.g., tert-butoxycarbonyl (Boc) groups) .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysis : Pd-mediated cross-coupling for aromatic substitutions (e.g., Suzuki-Miyaura for fluorobenzyl integration) .
- Continuous flow reactors : Reduce reaction time and improve reproducibility in large-scale synthesis .
- By-product monitoring : Use LC-MS to identify impurities and adjust stoichiometry .
Advanced: What strategies are employed to address polymorphism and salt formation for enhanced bioavailability?
Methodological Answer:
- Salt screening : Co-crystallization with tartaric acid (e.g., hemi-tartrate salt in ) improves aqueous solubility .
- Polymorph control : Solvent-antisolvent crystallization (e.g., ethanol/water) to isolate stable Form I vs. metastable Form II .
- PXRD and DSC : Critical for characterizing crystalline forms and thermal stability .
Advanced: How is biological activity profiled in preclinical models, and what assays validate target engagement?
Methodological Answer:
- Kinase inhibition assays : Measure IC₅₀ values against targets (e.g., Met kinase superfamily via ATP-binding displacement assays) .
- In vivo xenografts : Oral administration in Met-dependent GTL-16 gastric carcinoma models to assess tumor stasis (e.g., 100 mg/kg dosing, 90% inhibition) .
- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability predict pharmacokinetics .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize substituent effects?
Methodological Answer:
- Piperidine substituent variation : Compare (2-methoxyethoxy)methyl vs. smaller alkoxy groups (e.g., methoxy) for steric/electronic effects on receptor binding .
- Fluorobenzyl positional isomers : Test 4-fluoro vs. 2-fluoro derivatives to assess meta/para effects on lipophilicity (clogP) and metabolic stability .
- Bioisosteric replacements : Replace carboxamide with sulfonamide to evaluate potency retention (see for analogous substitutions) .
Advanced: How are contradictory data in pharmacokinetic (PK) profiles resolved during translational research?
Methodological Answer:
- Solubility-permeability trade-offs : Use amorphous solid dispersions (e.g., HPMCAS) to enhance dissolution without compromising intestinal absorption .
- Species-specific metabolism : Compare rodent vs. human CYP450 isoform data (e.g., CYP3A4/5-mediated oxidation) to adjust dose projections .
- Physiologically-based PK modeling : Integrate in vitro data (e.g., plasma protein binding) to reconcile in vivo exposure discrepancies .
Advanced: What are common challenges in synthesizing the (2-methoxyethoxy)methyl side chain, and how are they mitigated?
Methodological Answer:
- Ether formation side reactions : Competing elimination pathways are minimized using Williamson synthesis under anhydrous conditions (K₂CO₃, DMF, 80°C) .
- Protection of piperidine nitrogen : Boc protection prevents unintended alkylation during side-chain installation .
- Purification hurdles : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
